molecular formula C15H13BrN2O2 B11116409 N'-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-phenylacetohydrazide

N'-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-phenylacetohydrazide

Cat. No.: B11116409
M. Wt: 333.18 g/mol
InChI Key: NFJQESUYJYDCLR-LICLKQGHSA-N
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Description

N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-phenylacetohydrazide is a compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 3-bromo-4-hydroxybenzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products are typically oxides of the original compound.

    Reduction: The major products are the corresponding amine and aldehyde.

    Substitution: The major products depend on the nucleophile used but generally involve the replacement of the bromine atom with the nucleophile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-phenylacetohydrazide is unique due to the presence of the bromine atom and the hydroxyl group on the phenyl ring. These functional groups contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C15H13BrN2O2

Molecular Weight

333.18 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C15H13BrN2O2/c16-13-8-12(6-7-14(13)19)10-17-18-15(20)9-11-4-2-1-3-5-11/h1-8,10,19H,9H2,(H,18,20)/b17-10+

InChI Key

NFJQESUYJYDCLR-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC(=C(C=C2)O)Br

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC(=C(C=C2)O)Br

Origin of Product

United States

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